3,3-Dimethylazetidine-1-sulfonyl Chloride
CAS No.:
Cat. No.: VC18350325
Molecular Formula: C5H10ClNO2S
Molecular Weight: 183.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H10ClNO2S |
|---|---|
| Molecular Weight | 183.66 g/mol |
| IUPAC Name | 3,3-dimethylazetidine-1-sulfonyl chloride |
| Standard InChI | InChI=1S/C5H10ClNO2S/c1-5(2)3-7(4-5)10(6,8)9/h3-4H2,1-2H3 |
| Standard InChI Key | HJDYHMPGTKZASJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CN(C1)S(=O)(=O)Cl)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a four-membered azetidine ring substituted with two methyl groups at the 3-position and a sulfonyl chloride () group at the 1-position . Computational analyses confirm its IUPAC name as 3,3-dimethylazetidine-1-sulfonyl chloride, with the SMILES notation CC1(CN(C1)S(=O)(=O)Cl)C and InChIKey HJDYHMPGTKZASJ-UHFFFAOYSA-N . The strained azetidine ring (bond angles ~90°) and electron-withdrawing sulfonyl group contribute to its reactivity.
Computed and Experimental Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 183.66 g/mol | |
| XLogP3 | 1.3 | |
| Hydrogen Bond Acceptors | 3 | |
| Topological Polar Surface Area | 45.8 Ų | |
| Rotatable Bond Count | 1 |
The compound’s moderate lipophilicity () suggests balanced solubility in polar and nonpolar solvents, while its polar surface area indicates potential for intermolecular interactions .
Synthesis and Manufacturing
Industrial Synthesis
The primary route involves reacting 3,3-dimethylazetidine with chlorosulfonic acid () under controlled conditions. The reaction proceeds via sulfonation followed by chloride substitution:
Key challenges include minimizing ring-opening side reactions and ensuring anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Purification and Quality Control
Post-synthesis purification typically employs fractional distillation or recrystallization from nonpolar solvents. Analytical methods such as , , and mass spectrometry confirm purity, with commercial batches achieving ≥95% purity .
Applications in Organic Synthesis
Sulfonamide Derivatives
The compound’s sulfonyl chloride group reacts readily with amines to form sulfonamides, a class of compounds with broad bioactivity. For example:
Such derivatives are explored as antimicrobial agents, leveraging the azetidine ring’s conformational rigidity to enhance target binding.
Polymer and Materials Science
In materials research, the compound acts as a crosslinking agent for polymers. Its dual functionality (strained ring and sulfonyl group) facilitates covalent network formation in epoxy resins, improving thermal stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume